molecular formula C15H13NO4 B14455142 1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- CAS No. 70310-21-3

1-Propanone, 2-(2-nitrophenoxy)-1-phenyl-

Cat. No.: B14455142
CAS No.: 70310-21-3
M. Wt: 271.27 g/mol
InChI Key: UUJPYNYLJLAVMC-UHFFFAOYSA-N
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Description

1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- is an organic compound with a complex structure that includes both nitro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- typically involves the reaction of 2-nitrophenol with 1-phenyl-1-propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Halogens, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)
  • 2-(5-Fluoro-2-nitrophenoxy)-1-(4-fluorophenyl)-1-propanone

Uniqueness

1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- is unique due to its specific combination of nitro and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

70310-21-3

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-(2-nitrophenoxy)-1-phenylpropan-1-one

InChI

InChI=1S/C15H13NO4/c1-11(15(17)12-7-3-2-4-8-12)20-14-10-6-5-9-13(14)16(18)19/h2-11H,1H3

InChI Key

UUJPYNYLJLAVMC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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